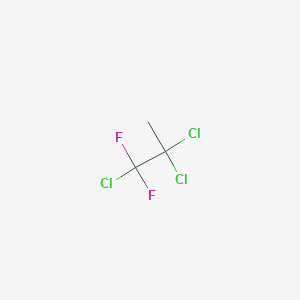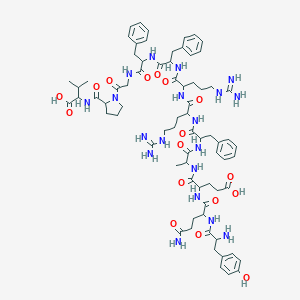
1-(1-Butyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Butyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its unique chemical structure, which includes a butyl group at the first position and an acetyl group at the third position of the pyrrole ring. Pyrroles are significant in various fields due to their biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Butyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring . For this compound, the specific reactants would include a butyl-substituted 1,4-dicarbonyl compound and an acetyl-substituted amine.
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes that ensure high yield and purity. For instance, the use of metal catalysts such as iron(III) chloride in water can facilitate the Paal-Knorr synthesis under mild conditions . This method is advantageous due to its operational simplicity and economic feasibility.
化学反応の分析
Types of Reactions
1-(1-Butyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
科学的研究の応用
1-(1-Butyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
作用機序
The mechanism of action of 1-(1-Butyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
類似化合物との比較
Similar Compounds
1-Butyl-1H-pyrrole: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
3-Acetyl-1H-pyrrole: Lacks the butyl group, which affects its solubility and interaction with biological targets.
1-Butyl-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, leading to variations in its chemical and physical properties.
Uniqueness
1-(1-Butyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both butyl and acetyl groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
133611-43-5 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-(1-butylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-11-7-5-10(8-11)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
InChIキー |
XTIPOGYBHOAVAF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1)C(=O)C |
正規SMILES |
CCCCN1C=CC(=C1)C(=O)C |
同義語 |
Ethanone, 1-(1-butyl-1H-pyrrol-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran](/img/structure/B165473.png)













